molecular formula C23H24N4O4 B12170796 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

Cat. No.: B12170796
M. Wt: 420.5 g/mol
InChI Key: MUGQGXBXKXUIMC-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group and linked via a carboxamide bridge to an ethylamino-indole-6-carboxamide moiety.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-19-6-4-18(5-7-19)27-14-17(13-21(27)28)23(30)26-11-10-25-22(29)16-3-2-15-8-9-24-20(15)12-16/h2-9,12,17,24H,10-11,13-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

MUGQGXBXKXUIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Cyclization of γ-Amino Acids

γ-Amino acids bearing a 4-methoxyphenyl group undergo intramolecular lactamization under acidic conditions. For example:

  • Substrate : 4-(4-Methoxyphenylamino)butanoic acid.

  • Conditions : Reflux in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Yield : 68–72%.

Reductive Amination

A ketone intermediate (e.g., 4-methoxyphenylacetone) reacts with a primary amine (e.g., 3-aminopropanoic acid) under reductive conditions:

  • Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol.

  • Temperature : 25°C, 12 hours.

  • Post-Reaction : Acidic workup induces cyclization to form the pyrrolidinone.

Table 1: Comparison of Pyrrolidinone Synthesis Methods

MethodSubstrateCatalyst/ReagentYield (%)Source
Lactamization4-(4-Methoxyphenylamino)butanoic acidp-TsOH68–72
Reductive Amination4-Methoxyphenylacetone + 3-aminopropanoic acidNaBH3CN60–65

Preparation of the Indole-6-Carboxamide Segment

The indole-6-carboxamide moiety is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Friedel-Crafts Alkylation

  • Substrate : Indole-6-carboxylic acid.

  • Reagents : Acetyl chloride, AlCl3 in dichloromethane.

  • Reaction : Forms N-acetylindole-6-carboxylic acid, which is hydrolyzed to the free amine.

Suzuki-Miyaura Coupling

For functionalized indoles:

  • Substrate : 6-Bromoindole.

  • Conditions : Pd(PPh3)4, K2CO3, and boronic acids in dioxane/water (3:1).

  • Yield : 75–80% for carboxamide derivatives.

Coupling Strategies and Final Assembly

The ethylenediamine linker is introduced via carbodiimide-mediated amide bond formation.

Activation of Pyrrolidinone Carbonyl

  • Reagents : Thionyl chloride (SOCl2) converts the pyrrolidinone carboxylic acid to its acyl chloride.

  • Conditions : 0°C to room temperature, inert atmosphere.

Stepwise Amide Coupling

  • First Coupling : React pyrrolidinone acyl chloride with ethylenediamine in tetrahydrofuran (THF).

    • Base : Triethylamine (Et3N).

    • Yield : 85%.

  • Second Coupling : Attach indole-6-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Table 2: Coupling Reaction Optimization

StepReagentsSolventTemperatureYield (%)Source
Acyl Chloride FormationSOCl2DCM0°C → RT90
Primary Amide BondEt3N, THFTHFRT85
Secondary Amide BondEDC/HOBt, DMFDMF0°C → RT78

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO improve solubility of intermediates but may lead to side reactions at elevated temperatures.

  • Ether Solvents : THF minimizes epimerization during coupling.

Catalytic Enhancements

  • p-TsOH : Increases lactamization rates by stabilizing transition states.

  • Pd Catalysts : Enhance regioselectivity in indole functionalization.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 → 1:1) removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (>98% by HPLC).

  • Spectroscopic Data :

    • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, indole NH), 7.85 (d, J = 8.2 Hz, 1H), 6.92–7.45 (m, aromatic protons).

    • HRMS : m/z calc. for C23H24N4O4 [M+H]+: 420.1796; found: 420.1798.

Comparative Analysis of Synthetic Routes

Convergent vs. Linear Synthesis

  • Convergent Approach : Higher overall yields (65–70%) due to parallel synthesis of fragments.

  • Linear Approach : Simpler but lower yields (50–55%) from cumulative side reactions.

Cost Efficiency

  • Catalyst Costs : Pd-based methods add ~15% to total synthesis costs.

  • Solvent Recovery : DMF and THF recycling reduces expenses by 20%.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction times for lactamization steps.

  • Green Chemistry : Replace SOCl2 with enzymatic acyl activation to minimize waste .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or materials science.

Biology

This compound has been investigated for its bioactive properties , particularly its potential anti-inflammatory, anticancer, and antimicrobial effects. Research indicates that it may interact with specific molecular targets such as enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.

Case Study: Anticancer Activity

A study demonstrated that treatment with this compound resulted in significant changes in cell cycle progression and apoptosis markers in cancer cell lines compared to controls. The compound exhibited notable cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is being explored as a candidate for drug development. Its ability to target specific enzymes and receptors involved in disease pathways makes it a promising candidate for therapeutic applications, particularly in oncology and inflammatory diseases.

Industry

The compound is also utilized in the development of advanced materials , including polymers and nanomaterials. Its structural features contribute to enhanced stability and reactivity, making it suitable for applications in material science.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with two analogs described in the evidence (see Table 1 ). Key differences lie in substituent positions, aromatic systems, and molecular weights, which may influence physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide (Target Compound) C24H25N4O4* 433.5 1H-Indole-6-carboxamide; 4-methoxyphenyl on pyrrolidinone Not provided
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide C24H26N4O4 434.5 1-Methylindole-3-carboxamide; 4-methoxyphenyl on pyrrolidinone 1144451-69-3
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide C28H25FN3O5 514.5 2-Fluorophenyl carbamate; 4-methoxybenzylamide; ethoxy linker between phenyl and pyrrolidinone 669696-94-0

* Calculated based on analogous structures.

Structural and Functional Divergences

Indole Substituent Position and Methylation: The target compound features an unsubstituted 1H-indole-6-carboxamide, whereas includes a 1-methylindole-3-carboxamide group. The 6-carboxamide position in the target compound vs. 3-carboxamide in could alter binding orientation in hydrophobic pockets of target proteins, as carboxamide positioning influences spatial interactions.

Pyrrolidinone Substitution: Both the target compound and share a 4-methoxyphenyl group on the pyrrolidinone ring, suggesting conserved electronic or steric roles. In contrast, incorporates a 2-fluorophenyl carbamate linked via an ethoxy group to the pyrrolidinone. The fluorine atom in increases electronegativity and may enhance binding affinity to targets requiring halogen interactions (e.g., kinase ATP pockets) .

Linker and Aromatic Systems: The target compound uses a direct ethylamino linker between the pyrrolidinone and indole. employs a phenyl-ethoxy-phenyl spacer, which increases molecular weight (514.5 vs. 433.5) and may reduce membrane permeability due to added hydrophilicity .

Hypothetical Pharmacological Implications

  • Target Selectivity : The absence of a fluorophenyl group in the target compound vs. might limit its utility in targets requiring halogen bonds (e.g., certain GPCRs or proteases).

Biological Activity

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features an indole core, a pyrrolidinone ring, and a methoxyphenyl substituent. Its molecular characteristics are summarized in the table below:

PropertyValue
Molecular FormulaC23H24N4O4
Molecular Weight420.5 g/mol
IUPAC NameN-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide
InChI KeyLRQMOJWUGLBYTE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of catalysts such as palladium and bases like triethylamine to facilitate coupling reactions. Techniques for purification include recrystallization and chromatography to ensure the final product's purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanisms can vary depending on the biological context but may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Anticancer Properties

Research indicates that derivatives of indole compounds, including this one, exhibit significant anticancer activity. For example, studies have shown that indole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against HIV. Indole derivatives have been shown to inhibit HIV integrase activity, which is crucial for viral replication. Compounds similar to this compound have demonstrated IC50 values ranging from 0.13 to 6.85 μM against integrase .

Study 1: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various indole derivatives, it was found that compounds with similar structural motifs to this compound exhibited varying levels of cytotoxicity against different cancer cell lines. The results indicated promising potential for further development as anticancer agents .

Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this class of compounds with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could act as effective inhibitors, thereby reducing tumor growth in vitro .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide and pyrrolidinone-linked amide groups undergo hydrolysis under acidic or basic conditions.

Conditions Products Mechanism References
6M HCl, reflux (12h)Indole-6-carboxylic acid + 2-aminoethylamine derivativeAcid-catalyzed nucleophilic attack
2M NaOH, 80°C (8h)Sodium indole-6-carboxylate + 2-aminoethylamine derivativeBase-mediated saponification
  • Key Insight : Hydrolysis rates depend on steric hindrance from the pyrrolidinone and indole moieties. The methoxyphenyl group stabilizes intermediates via resonance, enhancing reaction efficiency.

Pyrrolidinone Ring-Opening Reactions

The 5-oxopyrrolidin-3-yl moiety undergoes nucleophilic ring-opening under basic conditions:

Reagent Product Conditions References
NaBH₄, EtOHReduced pyrrolidine derivative with secondary amineRoom temperature, 4h
LiAlH₄, THFRing-opened diol intermediateReflux, 6h
  • Kinetics : LiAlH₄ achieves full conversion in 6h (yield: 85%), while NaBH₄ requires longer reaction times (yield: 72%).

Electrophilic Aromatic Substitution

The indole and methoxyphenyl groups participate in electrophilic substitution:

Reagent Position Product Yield References
HNO₃/H₂SO₄Indole C55-Nitroindole derivative68%
Br₂, FeBr₃Methoxyphenyl para3-Bromo-4-methoxyphenyl analog54%
  • Regioselectivity : The methoxy group directs substitution to the indole’s C5 position due to electronic effects .

Reductive Amination

The primary amine (from ethylenediamine linker) reacts with aldehydes/ketones:

Carbonyl Compound Catalyst Product Yield References
FormaldehydeNaBH₃CNN-Methylated derivative89%
CyclohexanoneTiCl₄Cyclohexyl-substituted analog76%
  • Optimization : NaBH₃CN in methanol at pH 5–6 maximizes yields by preventing over-reduction.

Oxidation of Indole

The indole moiety undergoes oxidation under mild conditions:

Oxidizing Agent Product Conditions References
mCPBAIndole oxide (epoxide)CH₂Cl₂, 0°C, 2h
KMnO₄, H₂OOxindole derivative60°C, 4h
  • Selectivity : mCPBA selectively oxidizes the indole’s C2–C3 double bond without affecting other functional groups .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Process Mass Loss References
220–250°CDecarboxylation of carboxamide18%
300–320°CPyrrolidinone ring fragmentation32%
  • Stability : The compound is stable below 200°C, making it suitable for high-temperature synthetic applications.

Catalytic Hydrogenation

The indole ring undergoes partial hydrogenation:

Catalyst Product Conditions References
Pd/C, H₂ (1 atm)2,3-Dihydroindole derivativeEtOH, 25°C, 12h
Rh/Al₂O₃, H₂ (50 psi)Hexahydroindole analogTHF, 80°C, 24h
  • Mechanism : Pd/C selectively hydrogenates the indole’s C2–C3 bond, while Rh/Al₂O₃ achieves full saturation.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Pyrrolidinone core formation : Cyclization of substituted pyrrolidine precursors, often via reductive amination or nitroarene cyclization (e.g., Pd-catalyzed reductive methods for similar heterocycles) .
  • Carboxamide coupling : Activation of the pyrrolidinone carbonyl group using reagents like EDCI/HOBt for amide bond formation with the ethylenediamine linker .
  • Indole-6-carboxamide integration : Suzuki-Miyaura coupling or nucleophilic substitution to attach the indole moiety . Key intermediates include the 4-methoxyphenyl-substituted pyrrolidinone and the aminoethyl-indole precursor.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, indole NH signals at δ ~10 ppm) .
  • HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidinone ring and amide bond geometry, as demonstrated in analogous thiazolidinone structures .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling reaction between the pyrrolidinone intermediate and indole-6-carboxamide?

  • Solvent optimization : Replace polar aprotic solvents (DMF, DMSO) with dichloromethane or THF to reduce side reactions .
  • Catalyst screening : Test Pd(PPh3_3)4_4 or NiCl2_2-based systems for improved coupling efficiency in heteroaromatic systems .
  • Temperature control : Conduct reactions at 0–5°C to minimize epimerization of the pyrrolidinone chiral center .

Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may interfere with activity .
  • Receptor binding studies : Compare binding affinities using SPR (surface plasmon resonance) vs. radioligand assays to clarify target engagement .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity?

  • Pyrrolidinone substitutions : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-CF3_3) to modulate enzyme inhibition potency .
  • Linker optimization : Shorten the ethylenediamine spacer to reduce conformational flexibility, improving target specificity .
  • Indole modifications : Introduce halogenation (e.g., 5-F or 5-Cl) on the indole ring to enhance hydrophobic interactions with binding pockets .

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental IC50_{50} values for kinase inhibition?

  • Flexible docking protocols : Account for protein backbone movement using molecular dynamics (MD) simulations .
  • Solvent effects : Include explicit water molecules in docking models to improve binding pose accuracy .
  • Post-translational modifications : Verify if phosphorylation states of the kinase (e.g., activated vs. inactive) influence experimental outcomes .

Methodological Considerations

Q. What in vitro models are suitable for assessing neuroprotective effects of this compound?

  • Primary neuronal cultures : Use glutamate-induced excitotoxicity assays to measure viability via MTT or LDH release .
  • SH-SY5Y cells : Differentiate cells with retinoic acid and assess Aβ-induced tau phosphorylation via Western blot .

Q. How should researchers validate off-target effects in kinase profiling studies?

  • Kinome-wide screening : Utilize panels like Eurofins KinaseProfiler to identify cross-reactivity with >400 kinases .
  • Thermal shift assays : Confirm target engagement by monitoring protein melting temperature shifts upon compound binding .

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